ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
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Description
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a useful research compound. Its molecular formula is C20H16Cl2N2O4 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0487124 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 950265-22-2) is a synthetic compound that belongs to the quinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H16Cl2N2O4, with a molecular weight of 419.3 g/mol. Its structural components include:
- A chloro substituent at the 6-position of the quinoline ring.
- A carbamoyl group linked to a chlorophenyl moiety.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential , particularly against colorectal cancer cell lines such as Caco-2 and HCT-116. The following table summarizes relevant findings regarding its antiproliferative activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Caco-2 | TBD |
Ethyl 6-chloro-4-hydroxyquinoline derivatives | HCT-116 | TBD |
Note: Specific IC50 values for this compound were not found in the literature, but related compounds exhibited significant activity.
The mechanism underlying the anticancer activity of quinoline derivatives often involves:
- PI3K/AKT Pathway Inhibition : Molecular docking studies suggest that these compounds can inhibit PI3Kα, a key player in cell proliferation and survival pathways. This interaction is critical for understanding their potential as therapeutic agents against cancer .
- Induction of Apoptosis : Quinoline derivatives are known to induce apoptosis in cancer cells, which may involve the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
- In Vitro Studies : A series of quinoline derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The studies indicated that modifications to the quinoline structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) .
- Molecular Docking Studies : Research employing induced-fit docking methods demonstrated that certain quinoline derivatives effectively occupy the active sites of target proteins, leading to inhibition of crucial signaling pathways involved in cancer progression .
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAXMRPVZPZKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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